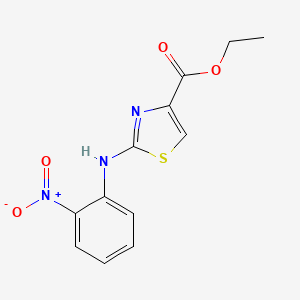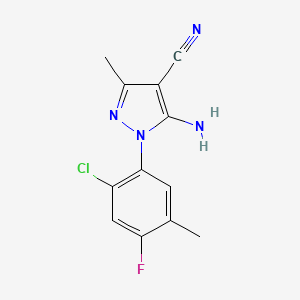
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine
Overview
Description
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine, also known as 4-bromo-3-fluorobenzenesulfonyl azetidine, is a sulfur-containing heterocyclic compound used in organic synthesis. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used in the synthesis of other heterocyclic compounds and as an intermediate in the synthesis of organic compounds.
Scientific Research Applications
Synthesis of New Antibiotics
A prominent application of azetidine derivatives, like 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine, is in the synthesis of new antibiotics. For instance, Ikee et al. (2008) synthesized a series of 3-sulfenylazetidine derivatives, which showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones (Ikee et al., 2008).
Building Blocks for Piperidines Synthesis
Azetidine derivatives also play a crucial role as building blocks in the synthesis of piperidines. Mollet et al. (2012) demonstrated the use of cis-2-(2-Bromo-1,1-dimethylethyl)azetidines, synthesized from beta-lactams, for the synthesis of stereodefined piperidines (Mollet et al., 2012).
Development of Novel Fluoroquinolones
Azetidine derivatives are instrumental in developing novel fluoroquinolones, offering improved antibacterial properties. Ikee et al. (2007) introduced azetidine derivatives into the C7 position of a quinolone nucleus, leading to fluoroquinolones with superior antibacterial activity against MRSA (Ikee et al., 2007).
Synthesis of Functionalized Azetidines
Functionalized azetidines, which are vital in medicinal chemistry, can be synthesized using azetidine derivatives. Stankovic et al. (2013) showed the synthesis of various functionalized 3-ethylazetidines using 3-bromo-3-ethylazetidines as precursors (Stankovic et al., 2013).
Dopamine Antagonist Development
Azetidine derivatives are used in synthesizing compounds with dopaminergic antagonist properties. Metkar et al. (2013) evaluated azetidine derivatives for their potential as dopaminergic antagonists, discovering compounds with significant affinity for D2 and D4 receptors (Metkar et al., 2013).
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-3-2-7(6-9(8)11)15(13,14)12-4-1-5-12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOHTUFERGHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



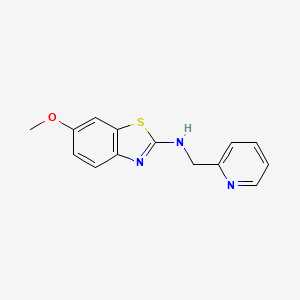
![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)
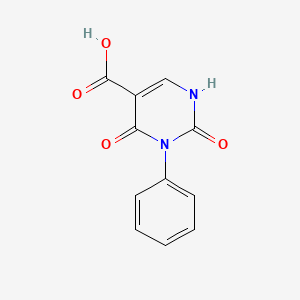
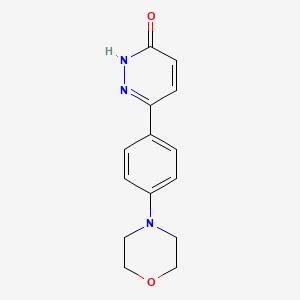
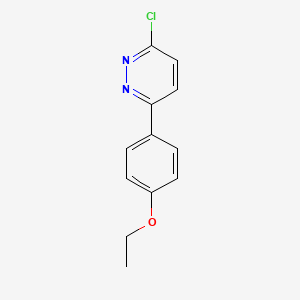


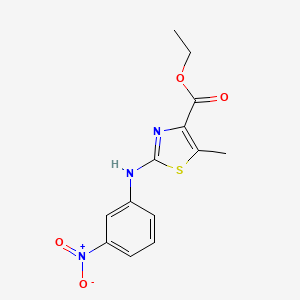

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
